N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHClNOS
CAS Number: 314287-82-6
Molecular Weight: 496.422 g/mol
This compound belongs to the class of hydrazides and triazoles. Its complex structure combines aromatic rings, a triazole ring, and a sulfanyl group. Now, let’s explore its synthesis, reactions, applications, and more.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. Here are some common methods:
Condensation Reaction: The compound can be synthesized by condensing an appropriate aldehyde (such as 2,6-dichlorobenzaldehyde) with 4-phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of hydrazine hydrate.
Hydrazinolysis: Another approach involves the hydrazinolysis of the corresponding acetylhydrazide.
Industrial Production: While not widely produced industrially, research laboratories often prepare this compound for specific studies.
Analyse Chemischer Reaktionen
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, yielding various oxidation states.
Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.
Substitution: Substituent groups can be replaced under appropriate conditions.
Common reagents include hydrazine, oxidizing agents, and reducing agents. The major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Ligand: The compound can act as a ligand in coordination chemistry due to its sulfur and nitrogen atoms.
Organic Synthesis: Researchers use it as a building block for designing new compounds.
Antimicrobial Properties: Studies explore its potential as an antimicrobial agent.
Anticancer Research: Investigations focus on its cytotoxic effects against cancer cells.
Dye Synthesis: Its triazole moiety makes it interesting for dye development.
Wirkmechanismus
The exact mechanism remains an active area of research. its interactions with biological targets likely involve binding to specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific substitution pattern, similar compounds include:
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:
Remember, N’-[(E)-(2,6-dichlorophenyl)methylidene]-
Eigenschaften
Molekularformel |
C24H19Cl2N5O2S |
---|---|
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5O2S/c1-33-18-12-10-16(11-13-18)23-29-30-24(31(23)17-6-3-2-4-7-17)34-15-22(32)28-27-14-19-20(25)8-5-9-21(19)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI-Schlüssel |
COTJVKFHRRWDGR-MZJWZYIUSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.